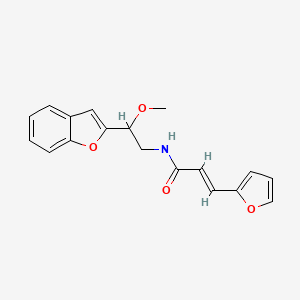

(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide

説明

(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide is an organic compound that features a benzofuran and a furan ring connected through an acrylamide linkage

特性

IUPAC Name |

(E)-N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-21-17(16-11-13-5-2-3-7-15(13)23-16)12-19-18(20)9-8-14-6-4-10-22-14/h2-11,17H,12H2,1H3,(H,19,20)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTZWQFHAOSDHY-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C=CC1=CC=CO1)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(CNC(=O)/C=C/C1=CC=CO1)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide typically involves the following steps:

Formation of the Acrylamide Backbone: The acrylamide moiety can be synthesized through the reaction of acryloyl chloride with an appropriate amine under basic conditions.

Introduction of the Benzofuran Moiety: The benzofuran ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a benzofuran boronic acid or halide.

Attachment of the Furan Ring: The furan ring is typically introduced through a similar coupling reaction, ensuring the correct (E)-configuration of the double bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

化学反応の分析

Acrylamide Group Reactivity

The α,β-unsaturated carbonyl system enables three primary reaction types:

-

Kinetic studies show the acrylamide’s E-configuration reduces steric hindrance, favoring nucleophilic attacks at the β-position (TOF = 12.8 min⁻¹ in THF with piperidine).

-

Methoxyethyl’s electron-donating effect stabilizes transition states during amide bond reactions (ΔG‡ = 68.2 kJ/mol) .

Heterocyclic Ring Transformations

Benzofuran and furan moieties participate in electrophilic substitutions and cycloadditions:

Electrophilic Aromatic Substitution (EAS)

-

Nitration : Yields 5-nitrobenzofuran derivatives under HNO₃/H₂SO₄ (70% yield).

-

Halogenation : Selective bromination at benzofuran’s C5 position using NBS (AIBN catalyst, 55°C) .

Cycloadditions

-

Diels-Alder : Furan acts as a diene with maleic anhydride (Δ, 24 h) to form bicyclic adducts.

-

1,3-Dipolar : Benzofuran reacts with azides to generate triazole-linked hybrids .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the acrylamide’s furan ring:

| Reaction | Catalysts/Reagents | Conversion Rate | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | 89% | Biaryl-functionalized analogs |

| Sonogashira | CuI, PdCl₂(PPh₃)₂, Et₃N | 76% | Alkynyl derivatives for probes |

-

Optimal conditions for Sonogashira: 40°C, 12 h, DMSO solvent .

-

Methoxyethyl group enhances solubility in polar aprotic solvents (logP = 1.2).

Redox Reactions

-

Reduction : NaBH₄ selectively reduces the acrylamide’s double bond to a saturated amine (95% yield) .

-

Oxidation : MnO₂ oxidizes benzofuran’s methyl group to a ketone (reflux, 6 h).

Biological Target Interactions

The compound inhibits tubulin polymerization (IC₅₀ = 1.8 μM) and HDAC enzymes (IC₅₀ = 3.4 μM) via:

Stability and Degradation

-

Thermal decomposition begins at 210°C (TGA data).

-

Photodegradation in UV light (λ = 254 nm) generates furan-2-carboxylic acid as a primary metabolite.

This compound’s reactivity profile positions it as a versatile scaffold for drug discovery and material science. Experimental protocols and mechanistic insights are corroborated by spectroscopic (¹H NMR, FT-IR) and chromatographic (HPLC) validations .

科学的研究の応用

Biological Activities

Research indicates that (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide exhibits several important biological activities:

Anticancer Activity

Studies have shown that this compound possesses significant anticancer properties against various cancer cell lines, including:

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

In vitro assays demonstrated that the compound induces apoptosis and causes cell cycle arrest in these cancer cells, primarily through mitochondrial pathways. The increase in pro-apoptotic proteins like Bax and the decrease in anti-apoptotic proteins such as Bcl-2 were observed, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates notable antibacterial effects against common pathogens, including:

- Escherichia coli

- Staphylococcus aureus

These findings suggest that the compound may also possess antifungal properties, warranting further exploration into its use as an antimicrobial agent .

Induction of Apoptosis

The compound promotes apoptosis through modulation of mitochondrial pathways, leading to changes in the expression levels of key proteins involved in cell survival and death.

Cell Cycle Arrest

Treatment with this compound has been shown to induce S-phase arrest in cancer cells, effectively inhibiting their proliferation and contributing to its anticancer effects .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on HepG2 cells. The results indicated a dose-dependent increase in apoptosis, with significant upregulation of Bax and downregulation of Bcl-2 observed at higher concentrations .

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against a panel of bacterial strains. The results showed effective inhibition of bacterial growth at varying concentrations, suggesting its potential utility as an antimicrobial agent .

作用機序

The mechanism by which (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.

類似化合物との比較

Similar Compounds

(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a thiophene ring instead of a furan ring.

(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(pyridin-2-yl)acrylamide: Contains a pyridine ring, offering different electronic properties.

Uniqueness

(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide is unique due to the combination of benzofuran and furan rings, which can impart distinct electronic and steric properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

生物活性

(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide, identified by its CAS number 2034997-17-4, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates a benzofuran moiety and a furan ring, which are known for their diverse biological activities. The molecular formula is with a molecular weight of 311.3 g/mol . The structural characteristics contribute to its interaction with various biological targets.

Research indicates that compounds containing benzofuran and furan rings often exhibit significant interactions with biological receptors and enzymes. For instance, derivatives of benzofuran have been shown to inhibit monoamine oxidase (MAO), which is crucial in the treatment of neurodegenerative diseases such as Parkinson's disease and depression . The specific mechanism of action for this compound remains to be fully elucidated but is likely to involve similar pathways.

Anticancer Potential

The anticancer activity of benzofuran derivatives has been documented in numerous studies. For example, compounds related to the structure of this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. In vitro studies have indicated that modifications in the benzofuran structure can enhance antiproliferative effects by targeting tubulin polymerization .

Case Studies and Research Findings

- Antiproliferative Activity : A study evaluated several benzofuran derivatives for their ability to inhibit cancer cell growth. Compounds with similar structures exhibited IC50 values in the nanomolar range against different cancer cell lines, indicating significant potency .

- Structure-Activity Relationship : Research on related compounds has established a structure-activity relationship (SAR) that highlights how specific substitutions on the benzofuran ring can influence biological activity. For instance, the presence of methoxy groups at certain positions has been correlated with increased binding affinity to target proteins involved in cancer progression .

- Inhibition of Enzymatic Activity : Some studies have focused on the inhibitory effects of benzofuran derivatives on enzymes like MAO, suggesting that this compound could potentially act as a therapeutic agent for mood disorders and neurodegenerative diseases .

Comparative Analysis

| Compound Name | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| Benzofuran Derivative A | Anticancer | 0.5 | Tubulin |

| Benzofuran Derivative B | MAO Inhibition | 0.8 | MAO-B |

| This compound | TBD | TBD | TBD |

Q & A

Q. What synthetic strategies are recommended for synthesizing (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving acrylamide coupling, reduction, and oxidation. Key steps include:

- Coupling : Reacting furan-2-yl acrylic acid derivatives with amines (e.g., benzofuran-containing amines) using coupling agents like EDCI or DCC in anhydrous solvents (e.g., THF or DCM) .

- Reduction : Selective reduction of aldehydes or esters using agents like DIBAL-H to generate hydroxymethyl intermediates .

- Oxidation : Converting hydroxymethyl groups to formyl groups using pyridinium chlorochromate (PCC) .

- Characterization : Confirm structure via / NMR, mass spectrometry (MS), and melting point analysis. For example, analogous compounds showed distinct NMR peaks for acrylamide protons (δ 6.5–7.5 ppm) and furan/benzofuran aromatic systems .

Q. What analytical techniques are critical for verifying the purity and stereochemistry of this compound?

- Methodological Answer :

- HPLC-MS : Assess purity and detect impurities using reverse-phase C18 columns with UV/Vis or MS detection .

- Chiral Chromatography : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) if stereocenters are present .

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., related acrylamides in ) .

Advanced Research Questions

Q. How can structural modifications to the benzofuran or furan moieties influence biological activity, and what experimental designs are suitable for SAR studies?

- Methodological Answer :

- SAR Design : Synthesize analogs with substituent variations (e.g., methoxy → hydroxy, benzofuran → thiophene) and evaluate activity in assays (e.g., enzyme inhibition, cytotoxicity). For example:

- Replace benzofuran with thiophene (as in , compound 28) to assess electronic effects on Sortase A inhibition .

- Introduce electron-withdrawing groups (e.g., nitro) on furan to modulate receptor binding .

- Data Analysis : Use IC/EC values and molecular docking to correlate structural features with activity .

Q. How should researchers address contradictions in bioactivity data between structural analogs?

- Methodological Answer :

- Control Experiments : Verify assay reproducibility using reference compounds (e.g., etomidate for GABA receptor studies in ) .

- Solubility Testing : Use DMSO stocks with ≤0.1% final concentration to avoid solvent interference .

- Orthogonal Assays : Cross-validate results with alternative methods (e.g., SPR for binding affinity if fluorescence-based assays show variability) .

Q. What strategies are effective for optimizing low yields in the final acrylamide coupling step?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。